Isocytosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZBXHVTFVIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148350 | |
| Record name | Isocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155831-92-8, 108-53-2 | |
| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocytosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isocytosine | |
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| Record name | Isocytosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Isocytosine in Advanced Molecular Systems
Theoretical and Experimental Investigations of Isocytosine (B10225) Tautomerism
The tautomerism of this compound, involving the migration of a proton between nitrogen and oxygen atoms, is a key determinant of its chemical and physical properties. Understanding the factors that influence the equilibrium between its different tautomeric forms is crucial for predicting its behavior in various environments.
Ground-State Tautomeric Equilibria and Stability
In the ground state, this compound can exist in several tautomeric forms. The relative stability of these tautomers is influenced by both intrinsic molecular properties and the surrounding environment. mdpi.com Quantum-chemical calculations have been instrumental in elucidating the tautomeric preferences of this compound. mdpi.comresearchgate.net
Crystal structure analysis has revealed that this compound can exist as two stable oxo tautomers in the solid state: the 1H- and 3H-ketoamino forms. researchgate.netresearchgate.net In fact, solid this compound contains a 1:1 ratio of these two tautomers, which form a hydrogen-bonded dimer. researchgate.net This dimer has also been observed in solution. researchgate.net The 3H-ketoamino form is generally the most stable tautomer in polar solvents. researchgate.netmdpi.com
Theoretical studies, employing methods like density functional theory (DFT), have investigated the complete isomeric mixture of this compound. researchgate.net These studies have confirmed that while several tautomers are theoretically possible, only a few are significantly populated at equilibrium. The relative Gibbs free energies of different tautomers determine their population in the gas phase and in solution. nih.gov
Table 1: Relative Stability of this compound Tautomers in Water This table is interactive. Click on the headers to sort the data.
| Tautomer | Relative Energy (kJ mol⁻¹) |
|---|---|
| Tautomer D (amino oxo) | 0.0 |
| Tautomer A (imino) | 9.4 |
| Tautomer B (imino) | 10.7 |
| Tautomer C (imino) | 54.3 |
Data sourced from Dimitrov & Delchev (2020) srce.hrresearchgate.net
Photo-Induced Tautomerism and Photostability Mechanisms
The absorption of ultraviolet (UV) radiation can induce transitions to excited electronic states, leading to photochemical reactions, including tautomerization. researchgate.netnih.gov The photostability of this compound, its ability to dissipate absorbed UV energy without undergoing permanent chemical change, is a critical property, particularly in the context of its potential role in prebiotic chemistry. escholarship.org
Experimental and theoretical studies have shown that the amino-oxo tautomer of this compound can tautomerize to the amino-hydroxy form upon UV irradiation. researchgate.net This process is distinct from the behavior of cytosine, which is generally more photostable. researchgate.net The mechanism of this phototautomerism can involve the dissociation and association of a proton, a process known as photo-induced dissociation-association (PIDA). dergipark.org.tr The repulsive ¹πσ* excited state is often implicated as the driving force for this type of reaction. dergipark.org.tr
Influence of Solvent Environment on Tautomeric Composition and Deactivation Pathways
The solvent environment plays a crucial role in determining both the ground-state tautomeric equilibrium and the excited-state dynamics of this compound. nih.govresearchgate.net Solute-solvent hydrogen bonding is a particularly important factor. nih.govresearchgate.net
In aqueous solution, the irradiation of this compound with UVC light has been shown to induce an oxo-hydroxy phototautomerism. dergipark.org.trdergipark.org.tr A backward reaction is observed after the UV source is removed. dergipark.org.trdergipark.org.tr Theoretical models suggest that a water molecule can act as a catalyst in the excited-state proton transfer, significantly lowering the energy barrier for the reaction. dergipark.org.tr The deactivation pathways of this compound in solution are different from those observed in the gas phase, primarily due to the different tautomeric forms that are present. nih.govresearchgate.net The solvent can be considered at two levels: as a continuous medium that stabilizes or destabilizes tautomers based on their polarity, and through explicit interactions, such as hydrogen bonding, which can form stable solute-solvent complexes. mdpi.com
Quantum Chemical Studies on Isomerism and Tautomeric Forms
Quantum chemical calculations have been extensively used to study the structure, stability, and properties of all 14 possible isomers of this compound. capes.gov.br These studies have provided valuable insights into the relative stabilities of tautomers and the energy barriers for their interconversion. capes.gov.br
Methods such as density functional theory (DFT) and coupled-cluster (CC2) theory have been employed to optimize the geometries of this compound tautomers and to calculate their electronic energies, rotational constants, and dipole moments. dergipark.org.trcapes.gov.br These theoretical investigations have been crucial for interpreting experimental data and for understanding the fundamental principles that govern the behavior of this compound. capes.gov.br For instance, quantum chemical studies have been used to analyze the effects of ionization on the tautomeric equilibrium of this compound, providing information about the most labile protons in the neutral and ionized forms. researchgate.net
Supramolecular Architectures and Self-Assembly of this compound Derivatives
The ability of this compound to form specific and stable hydrogen bonds makes it an excellent building block for the construction of well-defined supramolecular architectures. unibo.itnih.gov The self-assembly of this compound derivatives can lead to the formation of a variety of structures, from simple dimers to complex polygonal and helical assemblies. rsc.orgacs.org
Hydrogen Bonding Networks and Dimer Formation
Hydrogen bonding is the primary driving force for the self-assembly of this compound. rsc.org this compound has multiple hydrogen bond donor and acceptor sites, allowing it to form a variety of intermolecular hydrogen bonding patterns. rsc.org
The formation of this compound dimers is a fundamental aspect of its supramolecular chemistry. As mentioned earlier, this compound exists as a dimer of its two most stable tautomers in the solid state. researchgate.net This dimer is held together by three intermolecular hydrogen bonds, similar to the guanine-cytosine base pair. researchgate.net The stability of this dimer has also been confirmed in solution. researchgate.net
Derivatives of this compound have been shown to self-assemble into discrete polygonal architectures, including trimers, tetramers, pentamers, and hexamers, at the solid-liquid interface. rsc.orgnih.gov The formation of these structures is driven by specific hydrogen bonding interactions between the this compound moieties. rsc.org For example, Pt(II) complexes of this compound have been observed to form such polygonal assemblies, stabilized by O(3)⋯H–N(6) and N(4)⋯H–N(5) hydrogen bonds. rsc.org The formation of these complex structures highlights the potential of this compound as a versatile component in the design of functional nanomaterials. unibo.it
This compound-Isocytosine Dimerization and Intermolecular Hydrogen Bonds
This compound is characterized by the existence of two stable tautomers in equilibrium: the 1,2-I (or N1H, 1H-imino-oxo) form and the 2,3-I (or N3H, 3H-amino-oxo) form. researchgate.netnih.gov These tautomers possess distinct and complementary hydrogen bonding patterns. The 1,2-I tautomer presents an acceptor-acceptor-donor (AAD) array of hydrogen bond sites, while the 2,3-I tautomer has a donor-donor-acceptor (DDA) pattern. nih.govsemanticscholar.org
This complementarity allows the two tautomers to form a highly stable, self-complementary dimer interconnected by three intermolecular hydrogen bonds. researchgate.netsemanticscholar.org This interaction is analogous to the robust pairing observed between guanine (B1146940) and cytosine in natural DNA. semanticscholar.org This dimerization is not merely a theoretical construct; it has been observed both in the solid state, where the two tautomers coexist in a 1:1 ratio within the crystal lattice, and in solution, as confirmed by NMR spectroscopy studies. researchgate.netnih.govnih.gov The formation of this dimer is a fundamental aspect of this compound's chemistry, underpinning its use in more complex self-assembling systems.
Table 1: Hydrogen Bonding Patterns in this compound Tautomers and Dimer
| Tautomer/Dimer | Hydrogen Bonding Pattern | Interaction |
|---|---|---|
| 1,2-I Tautomer | Acceptor-Acceptor-Donor (AAD) | Monomer |
| 2,3-I Tautomer | Donor-Donor-Acceptor (DDA) | Monomer |
This compound-Isoguanine Base Pairing and Analogues in Expanded Genetic Systems
One of the most significant applications of this compound is its role as a component in artificial genetic systems. The concept of expanding the genetic alphabet beyond the natural A-T and G-C pairs was proposed as early as 1962 by Alexander Rich, who identified the potential for a specific base pair between this compound (isoC) and its purine (B94841) analogue, isoguanine (B23775) (isoG). nih.gov
The isoC-isoG pair is joined by three hydrogen bonds, similar to the G-C pair, but with a unique geometry of proton donors and acceptors that prevents it from pairing with natural bases. nih.govnih.gov This orthogonality is crucial for its function as a third, independent base pair in replication and transcription processes. nih.govnih.gov Extensive research has demonstrated that DNA containing the isoC-isoG pair can be faithfully replicated by polymerases, effectively extending the genetic alphabet. nih.gov For enhanced chemical stability, the 5-methyl derivative of this compound, 5-methylthis compound (B103120) (isoCMe), is often used in these systems. ucl.ac.uk The successful incorporation of this non-natural pair into nucleic acids opens pathways for the site-specific introduction of novel functionalities into DNA and RNA. nih.gov
Table 2: Comparison of Natural and Unnatural Base Pairs
| Base Pair | Number of H-Bonds | Type | Role |
|---|---|---|---|
| Adenine - Thymine (B56734) (A-T) | 2 | Natural | Genetic Information Storage |
| Guanine - Cytosine (G-C) | 3 | Natural | Genetic Information Storage |
Role of Hydrogen Bonding in Modulating Tautomeric Equilibrium
The tautomeric equilibrium between the two stable forms of this compound can be controlled and shifted by intermolecular interactions. researchgate.netnih.gov The formation of intermolecular hydrogen-bonded complexes with a suitable partner molecule can selectively stabilize one tautomer over the other, thereby increasing its relative concentration in solution. researchgate.netnih.gov
This principle was demonstrated in studies where this compound was combined with molecules possessing specific hydrogen-bonding patterns. researchgate.netnih.gov
A molecule with a donor-donor-acceptor (DDA) pattern can form a stable complex with the 1,2-I (AAD) tautomer of this compound.
Conversely, a molecule with an acceptor-acceptor-donor (AAD) pattern will selectively bind to and stabilize the 2,3-I (DDA) tautomer. researchgate.netnih.gov
This ability to modulate the tautomeric ratio is significant because it supports the hypothesis that rare tautomers of nucleobases, which are typically present in very low concentrations, could be stabilized by the molecular environment within RNA enzymes (ribozymes) to participate in catalysis. researchgate.net The interaction with water has also been shown to shift the tautomeric equilibrium, highlighting the sensitivity of this compound's structure to its environment. acs.org
Self-Assembly Mechanisms and Driving Forces
The capacity of this compound for specific hydrogen bonding makes it an excellent building block for supramolecular chemistry, which involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. slideshare.netrsc.org Derivatives of this compound can be designed to self-assemble into a variety of architectures, such as linear ribbons, tapes, and macrocyclic rosettes. rsc.orgresearchgate.net The primary driving force for this assembly is the formation of robust hydrogen bonds, often complemented by other interactions like π-π stacking between the aromatic rings. slideshare.net By modifying the this compound core with different functional groups (e.g., alkyl chains), chemists can tune the assembly process to create complex, functional supramolecular polymers. rsc.orgresearchgate.net
Isodesmic and Cooperative Assembly Pathways
The formation of one-dimensional supramolecular polymers from monomers in solution can proceed through two primary mechanisms: isodesmic and cooperative assembly. rsc.orgresearchgate.net
Isodesmic Assembly: In this pathway, the addition of each monomeric unit to the growing chain occurs with an equal association constant. The free energy change is constant for each step, meaning there is no energetic penalty or preference for nucleation versus elongation. rsc.orgresearchgate.net This typically results in a broad distribution of polymer lengths.
Cooperative Assembly: This mechanism is characterized by two distinct phases: a thermodynamically unfavorable nucleation step (formation of a small initial aggregate) followed by a much more favorable elongation step. researchgate.netub.edu Once the nucleus is formed, subsequent monomers add with a much higher affinity. This "all-or-nothing" type of assembly leads to the sharp formation of long, well-defined polymers above a critical concentration or below a critical temperature. nih.gov
The specific pathway followed by an this compound-based system is determined by its molecular design. Systems that rely solely on a single, constant hydrogen-bonding interaction tend toward isodesmic growth. However, if the design allows for secondary interactions, such as π-π stacking or dipole-dipole forces that become stronger as the polymer grows, a cooperative mechanism is favored. ub.edu
Influence of External Conditions on Self-Assembly
The self-assembly of this compound-based structures is highly sensitive to the surrounding environment. Key external conditions that modulate the process include the solvent, solute concentration, and temperature. unibo.itresearchgate.net
Solvent: The choice of solvent is critical as it influences the solubility of the monomers and can mediate intermolecular interactions. researchgate.netwhiterose.ac.uk In studies of 2D assembly at interfaces, the solvent can co-adsorb onto the substrate, creating a specific environment that can stabilize one polymorphic form of the assembled structure over another. whiterose.ac.uk
Concentration: Molecular self-assembly is a concentration-dependent phenomenon. researchgate.net Below a certain critical concentration, molecules remain as monomers in solution. As the concentration increases, aggregation occurs. This transition is gradual for isodesmic systems and very sharp and distinct for cooperative systems. researchgate.net At higher concentrations, molecules tend to form denser, more compact structures. researchgate.net
Temperature: Supramolecular polymerization is generally a reversible process where lower temperatures favor the assembled, aggregated state (enthalpy-driven). rsc.org Variable-temperature studies are a common method to probe the thermodynamics of self-assembly, allowing researchers to distinguish between isodesmic and cooperative mechanisms by analyzing the shape of the melting curves. nih.gov
2D Assembly of this compound-Based Complexes at Interfaces
The controlled organization of molecules on solid surfaces is a cornerstone of nanotechnology. This compound derivatives have been successfully used to create highly ordered two-dimensional (2D) assemblies at solid-liquid interfaces, which can be visualized with sub-nanometer resolution using Scanning Tunneling Microscopy (STM). rsc.orgrsc.org
When a solution of an this compound derivative is applied to a substrate like highly oriented pyrolytic graphite (B72142) (HOPG), the molecules adsorb and self-assemble into predictable patterns. rsc.orgrsc.org The final structure is a delicate balance between several competing forces:
Intermolecular Hydrogen Bonding: The specific hydrogen-bond arrays of the this compound units direct the formation of defined motifs. rsc.org
Molecule-Substrate Interactions: Van der Waals forces between the molecule and the graphite surface influence the orientation and packing. beilstein-journals.org
Steric Effects: The size and shape of substituent groups on the this compound core can promote or hinder certain packing arrangements. rsc.org
By rationally designing the this compound building blocks, researchers have demonstrated the formation of diverse 2D architectures. For instance, this compound derivatives with small side groups tend to form extended, ribbon-like structures. rsc.orgrsc.org In contrast, incorporating bulky groups, such as a Pt(II) complex, can disrupt this ribbon formation and lead to the assembly of discrete, polygonal supramolecular structures, including trimers, tetramers, pentamers, and hexamers, all co-existing on the surface. rsc.org This ability to steer 2D self-assembly through molecular design is crucial for patterning surfaces and creating functional nanoscale devices. researchgate.net
Table 3: Observed 2D Architectures of this compound Derivatives at Interfaces
| This compound Derivative | Substituent Type | Observed 2D Structure(s) | Driving Forces |
|---|---|---|---|
| 6-methylthis compound | Small alkyl | Ribbon-like motifs | H-bonding, molecule-substrate interaction |
| Pyridyl-isocytosine | Aromatic | Ribbon-like motifs | H-bonding, π-π stacking |
Discrete Polygonal Supramolecular Motifs
The self-assembly of this compound derivatives can lead to the formation of discrete and well-defined polygonal supramolecular structures. rsc.orgnih.gov This has been demonstrated with a Platinum(II) complex featuring an this compound ligand (Pt-Py-iCyt), which self-assembles at a solution-graphite interface. rsc.org The primary driving force for this assembly is the directional, non-covalent hydrogen bonding between the this compound moieties of adjacent molecules. rsc.orgacs.org
Through in situ scanning tunneling microscopy (STM), researchers have visualized a variety of these polygonal architectures, including trimers (iC3), tetramers (iC4), pentamers (iC5), and hexamers (iC6). rsc.orgnih.govrsc.org The formation of these cyclic motifs is governed by specific hydrogen-bonding patterns. For instance, the highly stable hexameric (iC6) and half-hexameric (1/2iC6) structures are stabilized by O(3)⋯H–N(6) and N(4)⋯H–N(5) hydrogen bonds between the this compound groups. rsc.orgresearchgate.net Other assemblies, like the trimer, tetramer, and pentamer, are primarily formed through O(3)⋯H–N(6) electrostatic interactions. rsc.orgresearchgate.net Statistical analysis of STM images revealed that the hexameric and half-hexameric motifs are the most abundant, comprising over 80% of the observed structures, indicating they are the thermodynamically favored products. rsc.org
| Supramolecular Motif | Number of Monomers | Key Hydrogen Bonds | Observational Notes |
|---|---|---|---|
| Trimer (iC3) | 3 | O(3)⋯H–N(6) | Observed at solid/liquid interface. rsc.orgresearchgate.net |
| Tetramer (iC4) | 4 | O(3)⋯H–N(6) | Observed at solid/liquid interface. rsc.orgresearchgate.net |
| Pentamer (iC5) | 5 | O(3)⋯H–N(6) | Observed at solid/liquid interface. rsc.orgresearchgate.net |
| Hexamer (iC6) | 6 | O(3)⋯H–N(6) and N(4)⋯H–N(5) | Thermodynamically favored; forms circular motif. rsc.org |
| Half-Hexamer (1/2iC6) | 3 | O(3)⋯H–N(6) and N(4)⋯H–N(5) | Highly stable and abundant on the surface. rsc.org |
Role of Metal Coordination in Supramolecular Design
Metal coordination is a powerful strategy in supramolecular design, enabling the construction of intricate architectures by directing the assembly of organic ligands. thno.orgnih.gov In the context of this compound, metal ions act as structural nodes or clips, pre-organizing the this compound ligands into specific geometries, which then guide the subsequent self-assembly through hydrogen bonding. rsc.orgthno.org
The Pt(II) complex, Pt-Py-iCyt, serves as an excellent example where a metal center is used to create a programmed molecular module. rsc.org The platinum ion coordinates with the pyridine-functionalized this compound ligand, and these metallo-supramolecular units then self-assemble into the aforementioned polygonal structures. rsc.orgnih.gov This approach demonstrates that nucleobases like this compound can be effectively used to steer the two-dimensional assembly of metal complexes. rsc.org The combination of metal coordination geometry and the specific, directional hydrogen bonds of the this compound ligand determines the final structure of the resulting material. thno.org This strategy allows for the creation of complex, discrete nanoscale assemblies with defined shapes and cavities. acs.org
Computational Chemistry Applications in this compound Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties and behavior of this compound and its derivatives. semanticscholar.orgnih.gov These theoretical methods provide deep insights into the tautomeric equilibria, stability, electronic structure, and thermodynamic properties of this compound-based systems, complementing experimental findings. rsc.orgresearchgate.netacs.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is widely employed to study this compound due to its balance of computational cost and accuracy in predicting molecular properties. semanticscholar.orgresearchgate.net It has been successfully used to investigate tautomerism, intermolecular interactions, and the thermodynamics of self-assembly and adsorption processes. rsc.orgresearchgate.net
This compound can exist in several tautomeric forms, and DFT calculations are crucial for determining their optimized geometries and relative energies. semanticscholar.orgresearchgate.net Studies have confirmed that this compound has two particularly stable tautomers: the 2,3-I (canonical) form and the 1,2-I (rare) form, with the 2,3-I tautomer being slightly more stable. mdpi.com These two tautomers are complementary and can form a highly stable dimer interconnected by three hydrogen bonds, a motif that is observed in both the solid state and in solution. researchgate.netmdpi.com
DFT calculations have also been used to optimize the geometries and calculate the interaction energies of more complex systems, such as reverse Watson-Crick base pairs between this compound and cytosine. acs.org These calculations provide the relative stabilities of different pairing configurations, showing that pairs involving minor tautomers are typically higher in energy than the standard Watson-Crick pair. acs.org
| This compound Tautomer/Complex | Computational Method | Key Finding | Reference |
|---|---|---|---|
| 1,2-I and 2,3-I Tautomers | DFT | Calculated relative energies confirm both are low in energy, with 2,3-I being the most stable. | mdpi.com |
| Imino Tautomer (1,3-I) | DFT | Generally the least stable tautomer, with energy at least 21 kJ/mol higher than the 2,3-I form. | semanticscholar.org |
| Enol Tautomer (2,4-I) | DFT | Relatively stable, only 20 kJ/mol less stable than the 2,3-I tautomer. | semanticscholar.org |
| This compound Dimer (1,2-I–2,3-I) | DFT | Geometry optimization confirms a stable dimer with three intermolecular hydrogen bonds. | mdpi.com |
| This compound-Cytosine Base Pairs | HF/6-31G, MP2/6-31G | The standard Watson-Crick-like pair (iCC1) is the global minimum on the potential energy surface. | acs.orgacs.org |
DFT calculations are instrumental in understanding how the electronic properties of this compound influence its stability and reactivity. rsc.org The theory allows for the analysis of how substituents on the pyrimidine (B1678525) ring affect the tautomeric equilibrium. semanticscholar.org For example, DFT studies have shown that electron-donating groups at position 5 of the this compound ring stabilize the rare 1,2-I tautomer, while electron-withdrawing groups in the same position have a destabilizing effect. semanticscholar.orgmdpi.com
Furthermore, analysis of the electronic structure provides insight into experimental observations. The contrast seen in STM images of the polygonal motifs of Pt-Py-iCyt has been explained by calculating the Highest Occupied Molecular Orbital (HOMO) levels of the assembled complexes. rsc.orgresearchgate.net This theoretical simulation of STM images provides unambiguous evidence for the interpretation of the experimentally observed structures. rsc.org
The spontaneity and stability of molecular self-assembly and surface adsorption are governed by thermodynamic principles. alberts.edu.in Adsorption is typically an exothermic process (negative ΔH), and for a process to be spontaneous, the change in Gibbs free energy (ΔG) must be negative. alberts.edu.in DFT calculations provide profound insight into the thermodynamics of these processes for this compound-based systems. rsc.org
For the self-assembly of Pt-Py-iCyt on a graphite surface, DFT was used to explore the different energy contributions from both the intermolecular hydrogen bonding (self-assembly) and the molecule-substrate interactions (adsorption). rsc.org The calculations revealed that the formation of hexameric (iC6) and half-hexameric (1/2iC6) motifs is thermodynamically favored, which is consistent with experimental observations. rsc.org By calculating parameters like association energy and adsorption energy, DFT can predict the most stable architectures on a surface. rsc.org The change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are key parameters in these thermodynamic assessments. sci-hub.se
| Thermodynamic Parameter | Significance in this compound Assembly | DFT Application |
|---|---|---|
| Association Energy | Measures the strength of intermolecular interactions (e.g., hydrogen bonds) in forming a supramolecular motif. | Calculated to compare the stability of different polygonal motifs (trimers, tetramers, etc.). rsc.org |
| Adsorption Energy | Quantifies the strength of the interaction between the molecular assembly and the substrate (e.g., graphite). | Calculated to understand how the substrate influences the stability of the assembled structures. rsc.org |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of the formation and adsorption processes. A negative value indicates a spontaneous process. alberts.edu.in | Used to confirm that the formation of hexameric and half-hexameric motifs is thermodynamically favored. rsc.org |
| Enthalpy (ΔH) | Indicates whether a process is exothermic (negative ΔH) or endothermic (positive ΔH). Adsorption is generally exothermic. alberts.edu.in | Contributes to the overall Gibbs free energy calculation, reflecting the heat released or absorbed during assembly and adsorption. rsc.org |
Analysis of Electronic Effects and Stability
Ab Initio Methods and Molecular Dynamics Simulations
Ab initio methods and molecular dynamics (MD) simulations are powerful computational tools for investigating the properties and behavior of this compound at the atomic level. Ab initio molecular dynamics (AIMD), which calculates interatomic forces from the electronic structure, provides a highly accurate characterization of molecules. nih.gov However, the computational cost of AIMD can be a challenge for large biomolecular systems. nih.gov To address this, various approaches are employed, including the use of artificial intelligence-based systems (AI²BMD) that utilize machine learning force fields to simulate large biomolecules with ab initio accuracy, reducing computational time by orders of magnitude compared to traditional density functional theory (DFT). nih.gov
These simulation techniques are crucial for understanding dynamic processes. By modeling the system's time evolution, researchers can gain insights that complement experimental data. mdpi.com Including even fast, small-amplitude motions through methods like AIMD has been shown to have a noticeable effect on the accuracy of calculated parameters. mdpi.com
Matrix-Isolation FT-IR Studies Coupled with Theoretical Calculations
A combination of matrix-isolation Fourier-transform infrared (FT-IR) spectroscopy and ab initio theoretical calculations provides a robust methodology for studying the structure and interactions of this compound. In this technique, molecules are trapped in an inert gas matrix (like argon) at low temperatures, which allows for detailed spectroscopic analysis of individual molecules and their complexes. sci-hub.seresearchgate.net The experimental IR spectra are then interpreted with the support of quantum-chemical calculations. sci-hub.se
This approach has been systematically applied to understand the hydrogen-bonding interactions between this compound or its model systems and water. sci-hub.secapes.gov.br For instance, studies on 2-hydroxypyridine (B17775) (2HP), a model for the enol form of this compound, complexed with water have been performed. acs.org Using DFT and MP2 methods, calculations identified the most stable structures of these complexes, revealing that a closed complex with two hydrogen bonds between the 2HP and water is the most stable. acs.org A key finding from these studies is that the presence of even a single water molecule can shift the tautomeric equilibrium of model systems, favoring the oxo form over the hydroxy form, a result supported by theoretical calculations. acs.org
Broad-band UV irradiation of matrix-isolated this compound has been shown to alter the tautomeric equilibrium, increasing the population of minor tautomers. researchgate.net This step-by-step experimental and theoretical procedure is essential for interpreting the complex spectral patterns that arise from the multiple potential H-bonding sites on this compound. sci-hub.se
Nonadiabatic Dynamics Simulations and Excited State Dynamics
Nonadiabatic dynamics simulations are essential for understanding how this compound dissipates energy after absorbing UV light, a critical factor for its photostability. These simulations model the transitions between different electronic states, which are fundamental to photochemical processes. researchgate.netrsc.org
The excited-state dynamics of the most abundant keto and enol tautomers of this compound in the gas phase have been investigated using on-the-fly trajectory surface hopping simulations. researchgate.netrsc.orgrsc.org These studies employ high-level electronic structure methods such as the second-order algebraic diagrammatic construction [ADC(2)] and state-averaged complete active space self-consistent field (SA-CASSCF). researchgate.netrsc.orgrsc.org
Simulations show that both the keto and enol tautomers of this compound undergo highly efficient and rapid deactivation back to the electronic ground state without emitting radiation. rsc.org The calculated excited-state lifetimes vary depending on the theoretical method used. For the keto tautomer, the ADC(2) method predicts a lifetime of 182 fs, while SA-CASSCF calculations suggest a longer lifetime of around 1000 fs. researchgate.netrsc.org For the enol tautomer, the lifetime was calculated to be 533 fs at the ADC(2) level. rsc.org
The primary deactivation pathways also differ between tautomers and the computational method employed. researchgate.netrsc.org
For the enol tautomer , the main relaxation pathway involves ring-puckering on the ππ* potential energy surface. rsc.org
For the keto tautomer , ADC(2) simulations indicate that C=O stretching is the dominant decay channel, while SA-CASSCF simulations point to a pathway involving an ethylenic-like conical intersection. researchgate.netrsc.org
| Tautomer | Computational Method | Excited-State Lifetime | Dominant Deactivation Pathway | Source |
|---|---|---|---|---|
| Keto | ADC(2) | 182 fs | C=O stretching / N-H tilting (nπ* surface) | rsc.org |
| Keto | SA-CASSCF | ~1000 fs | Ethylenic II Conical Intersection | researchgate.net |
| Enol | ADC(2) | 533 fs | Ring-puckering (ππ* surface) | rsc.org |
Molecular Docking Studies and Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely employed in drug discovery to study the interaction between a ligand, such as an this compound analogue, and a protein target. researchgate.netthieme-connect.com
Flexible docking simulations have been performed on a series of this compound analogues to investigate their potential as inhibitors of the enzyme xanthine (B1682287) oxidase (XO). thieme-connect.comresearchgate.net XO is a key target for drugs aimed at treating hyperuricemia and gout. researchgate.net By analyzing the interactions of these compounds within the active site of XO, researchers can understand the structural requirements for inhibition. thieme-connect.com The binding free energies of the analogues are calculated using scoring functions like GoldScore to estimate their binding affinity. thieme-connect.com
These studies have provided insight into the pharmacophoric structural features necessary for XO inhibition by this class of molecules. thieme-connect.com Enzyme kinetics studies combined with molecular docking have shown that the most potent this compound-based inhibitors exhibit a mixed-type inhibition mechanism and are predicted to interact with the same amino acid residues in the XO active site as the known inhibitor allopurinol. researchgate.net Such computational analyses are crucial for guiding the rational design and synthesis of novel and more effective inhibitors. researchgate.net
Computational Exploration of Molecular Chemical Space
The exploration of molecular chemical space is a fundamental task in computational chemistry, aiming to identify the low-energy structures of a molecule, such as different conformations and tautomers. aip.orgresearchgate.net This exploration is vital because even small structural changes can significantly impact a molecule's calculated properties. aip.org Automated tools have been developed to perform this exploration efficiently, using methods like molecular dynamics and metadynamics simulations to sample the vast number of possible structures. aip.orgresearchgate.net
For this compound, its chemical space includes a variety of tautomers and conformational isomers. mdpi.com Theoretical calculations are used to determine the relative stability of these different forms. Understanding this landscape is crucial for predicting the molecule's behavior in different environments. mdpi.com
Conformational Sampling and Protonation Site Identification
Conformational sampling is the process of generating the various three-dimensional arrangements (conformations) of a molecule. aip.org For flexible molecules, identifying the most stable conformers is a critical first step in many computational studies. aip.org For this compound and its ions, this involves considering different tautomers, configurational isomers (e.g., around an exocyclic C=N bond), and conformational isomers. mdpi.com
The relative stabilities of fourteen different neutral isomers of this compound have been estimated using DFT calculations. mdpi.com The Gibbs free energy (ΔG) differences show that prototropy (the migration of a proton) leads to much larger variations in stability (up to 33 kcal/mol) than conformational or configurational isomerism (1 to 9 kcal/mol). mdpi.com
Isocytosine in Biological and Biomimetic Systems
Isocytosine (B10225) in Modified Nucleic Acids and Genetic Systems
The exploration of this compound in synthetic nucleic acids has yielded significant insights into the structural and functional possibilities beyond nature's four-letter genetic code.
This compound is a foundational component in the creation of unnatural nucleic acid analogues, primarily through its partnership with isoguanine (B23775). chemsrc.comfishersci.ie First proposed by Alexander Rich in 1962, the this compound-isoguanine (isoC-isoG) pair forms three hydrogen bonds, similar to the guanine-cytosine (G-C) pair, but with a distinct pattern of hydrogen bond donors and acceptors. nih.govgem-net.net This unique geometry prevents it from pairing with natural bases, making it an orthogonal system that can be incorporated into DNA and RNA. nih.govnih.gov
The development of this "third base pair" is a cornerstone of efforts to expand the genetic alphabet. nih.govtandfonline.com By adding new, functional base pairs to the existing A-T and G-C pairs, scientists can create semi-synthetic organisms with the capacity to store and transmit more information than their natural counterparts. tandfonline.comresearchgate.net However, the practical application of the isoC-isoG pair has faced challenges, notably the chemical instability of the this compound nucleoside under certain conditions and the tendency of isoguanine to exist in a minor tautomeric form that can mispair with thymine (B56734). nih.govnih.govnih.gov Despite these hurdles, the isoC-isoG system demonstrated the feasibility of expanding the genetic code, paving the way for other unnatural base pairs. nih.gov
A significant achievement in the expansion of the genetic alphabet is the development of "Hachimoji" (Japanese for "eight letters") DNA and RNA. chemsrc.comgem-net.net This synthetic genetic system successfully incorporates four unnatural nucleobases to create a stable, eight-letter double helix that includes the four natural bases (A, T, C, G) and four synthetic ones (P, Z, S, B). gem-net.net
In the Hachimoji system, this compound is represented by the letter 'S' and forms a specific, stable base pair with isoguanine, which is represented by the letter 'B'. gem-net.netnih.gov Research has demonstrated that Hachimoji DNA can be reliably replicated and transcribed by polymerases into Hachimoji RNA. gem-net.net This was showcased by the successful transcription of a Hachimoji DNA sequence into a functional fluorescent RNA aptamer, proving that the expanded genetic information could be retrieved and utilized. gem-net.net The success of the Hachimoji system, which includes the isoC-isoG pair, underscores the potential for creating life with a completely synthetic and expanded genetic code. chemsrc.comgem-net.netmedchemexpress.com
The utility of this compound in synthetic genetic systems is dictated by its specific molecular interactions and tautomeric stability. researchgate.netresearchgate.net this compound can exist in different prototropic tautomers, but its 3H-ketoamino form is favored in polar solvents and allows for Watson-Crick-style base pairing with isoguanine. researchgate.netmdpi.com The stability of this pairing relies on a distinct donor-donor-acceptor (DDA) pattern from isoguanine and a complementary acceptor-acceptor-donor (AAD) pattern from this compound. nih.gov
The study of this compound and other non-natural nucleobases has broad implications for the development of nucleic acid-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). mtoz-biolabs.comacs.org These therapies rely on the specific binding of synthetic nucleic acid strands to target RNA molecules to alter gene expression. embopress.orgnih.gov
A primary challenge in designing these therapies is ensuring their stability against degradation by cellular nucleases. acs.orgembopress.org Research into incorporating modified bases, including isomers like this compound, contributes to a deeper understanding of how to engineer more robust and effective therapeutic oligonucleotides. mtoz-biolabs.comacs.org Chemical modifications to the nucleobases, sugar backbone, and phosphate (B84403) linkages are essential for improving drug stability, circulation time, and binding affinity. embopress.orgnih.gov While this compound itself is not a component of current FDA-approved nucleic acid drugs, the principles learned from creating synthetic genetic systems with unnatural bases inform the rational design of next-generation therapies with enhanced efficacy and reduced off-target effects. mtoz-biolabs.comijbs.com
Role in Nucleobase Interactions and Stability in Biological Contexts
Enzymatic Transformations Involving this compound
While this compound is a non-natural base, enzymes exist that can recognize and catalyze its transformation. The study of these enzymes provides insights into catalytic mechanisms and opens avenues for novel therapeutic strategies.
This compound deaminases (ICDs) are enzymes that catalyze the hydrolytic deamination of this compound to produce uracil (B121893) and ammonia. wwu.edu Some of these enzymes are highly specific for this compound, while others are promiscuous cytosine deaminases (CDs) that can also act on this compound, albeit often with lower efficiency. uniprot.orgfrontiersin.org For example, the well-studied cytosine deaminase from E. coli is capable of deaminating this compound. uniprot.orgacs.orgnih.gov
Researchers have also discovered dedicated ICDs in uncultivated soil bacteria that efficiently catalyze the deamination of this compound but are not active toward cytosine. wwu.edufrontiersin.org These enzymes are being explored for their potential in Gene-Directed Enzyme Prodrug Therapy (GDEPT). wwu.edu In this approach, the gene for an ICD is delivered specifically to cancer cells. The cells then express the enzyme, which can convert a non-toxic prodrug, 5-fluorothis compound (5-FIC), into the potent anticancer drug 5-fluorouracil (B62378) (5-FU), leading to targeted cell death. wwu.edufrontiersin.org This strategy could offer advantages over traditional cytosine deaminase-based therapies by avoiding the conversion of 5-fluorocytosine (B48100) by gut flora, potentially reducing systemic toxicity. wwu.edufrontiersin.org
The kinetic properties of these enzymes have been characterized, providing a quantitative measure of their catalytic efficiency.
| Enzyme | Source | Substrate | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|---|---|
| Cytosine Deaminase (CD) | E. coli | This compound | 5.1 | - | - | uniprot.org |
| Cytosine Deaminase (CD) | E. coli | Cytosine | 132 | - | - | uniprot.org |
| This compound Deaminase (Vcz) | Metagenomic Library | This compound | 1.64 | 1860 | 8.8 x 102 | frontiersin.org |
| This compound Deaminase (Vcz) | Metagenomic Library | 5-Fluorothis compound | 0.1 | 1270 | 7.9 x 101 | frontiersin.org |
| This compound Deaminase (URA3) | Metagenomic Library | This compound | 2.00 | 1085 | 1.8 x 103 | frontiersin.org |
Deamination of this compound to Uracil
The enzymatic conversion of this compound to uracil is a deamination reaction, a process involving the removal of an amino group. wikipedia.org This transformation is catalyzed by a class of enzymes known as this compound deaminases (ICDs). wwu.eduresearchgate.net The reaction proceeds through the hydrolytic deamination of this compound, which results in the formation of uracil and ammonia. wwu.eduresearchgate.net This process is significant in the context of gene-directed enzyme prodrug therapy (GDEPT), a strategy in cancer treatment. wwu.eduwwu.edu In this approach, a gene encoding an ICD is delivered to tumor cells. These cells then express the enzyme, which can convert a non-toxic prodrug, 5-fluorothis compound (5-FIC), into the cytotoxic drug 5-fluorouracil (5-FU). wwu.eduwwu.edunih.gov The 5-FU then interferes with DNA synthesis, leading to the death of cancer cells. wwu.edu
The proposed mechanism for this deamination involves the stereospecific addition of a hydroxyl group, which is bound to a metal ion within the enzyme's active site, to the this compound substrate. This addition forms a tetrahedral intermediate. Subsequently, this intermediate decomposes through the elimination of ammonia, yielding the final product, uracil. researchgate.net
Specificity and Efficiency of ICDs vs. Cytosine Deaminases
This compound deaminases (ICDs) and cytosine deaminases (CDs) are both enzymes that catalyze deamination, but they exhibit distinct substrate specificities. nih.govresearchgate.net ICDs, such as VCZ, URA3, and URA4, specifically convert this compound and its derivatives, like 5-fluorothis compound (5-FIC), into uracil or 5-fluorouracil (5-FU), respectively. wwu.eduresearchgate.net In contrast, cytosine deaminases, found in prokaryotes and fungi, primarily act on cytosine and its analogue, 5-fluorocytosine (5-FC), to produce uracil and 5-FU. researchgate.netwwu.eduebi.ac.uk
This specificity is crucial for applications like Gene-Directed Enzyme Prodrug Therapy (GDEPT). The use of the ICD/5-FIC system is considered advantageous because ICDs are less common than CDs in organisms, including the human gut flora. wwu.eduwwu.edu This means that the prodrug 5-FIC is less likely to be metabolized by gut bacteria, potentially reducing the side effects associated with the systemic conversion of the prodrug to its toxic form. wwu.edunih.gov While some bacterial CDs can deaminate this compound, their catalytic activity for this substrate is significantly lower than that of ICDs. nih.gov
The structural basis for this substrate specificity lies in the active sites of these enzymes. researchgate.net Comparative analysis of the active sites of ICDs and CDs reveals differences in key residues that are responsible for substrate recognition and binding, leading to their distinct substrate preferences. nih.govresearchgate.net
Structural and Mutational Characterization of ICDs
The three-dimensional structures of several this compound deaminases (ICDs) have been determined, providing valuable insights into their catalytic mechanism and substrate specificity. researchgate.netwwu.edunih.gov For instance, the crystal structure of URA4, an ICD, has been solved using X-ray crystallography. wwu.edu Similarly, the structures of another ICD, VCZ, have been determined in both its apo form and in complex with the product 5-fluorouracil (5-FU). researchgate.netnih.gov These structural studies reveal that ICDs belong to the amidohydrolase superfamily and typically form homodimers. researchgate.net
The active site of ICDs contains critical amino acid residues responsible for binding the this compound substrate and facilitating the deamination reaction. researchgate.netnih.gov Mutational studies, where specific amino acids in the active site are altered, have been instrumental in confirming the roles of these residues. wwu.edunih.gov For example, in URA4, ten point mutations were introduced in the active site to better understand its activity. wwu.edu In VCZ, mutational analysis helped to identify the key residues for substrate binding and catalysis. nih.gov These studies, combined with kinetic characterization of the mutant enzymes, provide a detailed understanding of the structure-function relationship in ICDs. wwu.eduwwu.edu
Structural comparisons between ICDs and cytosine deaminases (CDs) have highlighted the molecular determinants of their distinct substrate specificities. researchgate.net These differences in the active site architecture explain why ICDs preferentially bind and deaminate this compound over cytosine. nih.gov
Intermolecular Interactions in Biomimetic Systems
This compound is a valuable molecule in the field of biomimetic systems, which aim to mimic biological processes and structures. Its ability to form specific hydrogen-bonding interactions is a key feature exploited in these systems. wikipedia.orgrsc.org
Hydrogen-Bonding Interactions with Purine (B94841) Derivatives
This compound can form stable hydrogen-bonded complexes with various purine derivatives. researchgate.net The stability of these base pairs is largely determined by the number and arrangement of the intermolecular hydrogen bonds. researchgate.net For example, this compound can form a Watson-Crick-like base pair with isoguanine, another unnatural nucleobase. researchgate.net It can also interact with natural purines like guanine (B1146940). semanticscholar.org The interaction between this compound and guanine derivatives has been studied using techniques like NMR spectroscopy, which allows for the observation of the formation of intermolecular complexes in solution. semanticscholar.org These studies have shown that the formation of these complexes can influence the tautomeric equilibrium of this compound. researchgate.net
Cooperative Interactions in Base Pairing
The stability of base pairs involving this compound is not solely dependent on the direct hydrogen bonds between the bases. Cooperative interactions, where the formation of one hydrogen bond influences the strength of adjacent bonds, play a significant role. researchgate.net The presence of external molecules, such as those from a protein environment, can affect the stability of the this compound-containing base pair. researchgate.net These external interactions can be either stabilizing or destabilizing, depending on the nature of the interacting species and the geometry of the interaction. researchgate.net Computational studies have been used to calculate the interaction energies of these base pairs, including the contribution of three-body terms that account for cooperativity.
Proton Transfer Effects in Nucleobases
Proton transfer is a fundamental process that can occur within and between nucleobases, including this compound. mdpi.com These proton transfer events can lead to the formation of different tautomers, which are isomers that differ in the position of a proton. acs.org The tautomeric equilibrium of this compound can be influenced by intermolecular interactions, such as hydrogen bonding. researchgate.net The study of proton transfer in this compound and its base pairs is important for understanding the potential for mutations in nucleic acids, as the formation of a rare tautomer can lead to incorrect base pairing during DNA replication. mdpi.comresearchgate.net Quantum-chemical methods have been employed to investigate the effects of ionization on the proton transfer processes in this compound, providing insights into the acid-base properties of its various forms. acs.org
Advanced Methodologies and Techniques in Isocytosine Research
Synthetic Methodologies for Isocytosine (B10225) and Analogues
The synthesis of this compound and its analogues is a focal point of contemporary chemical research, driven by their potential applications in medicinal chemistry and chemical biology. Advanced methodologies have been developed to construct and modify the this compound scaffold, enabling the creation of diverse molecular libraries. These techniques include sophisticated catalytic cascade reactions and biocompatible multicomponent reactions.
Chemical Synthesis Approaches
Modern organic synthesis provides powerful tools for the construction of complex heterocyclic systems like this compound. Researchers have devised several innovative strategies that offer modularity, efficiency, and functional group tolerance, moving beyond classical condensation methods.
A significant advancement in the synthesis of this compound analogues involves a palladium-catalyzed cascade reaction. researchgate.netacs.org This methodology provides a modular route to substituted isocytosines through a unique ring-opening/arylation/cyclization sequence. thieme-connect.com The process utilizes readily available 2-aminothiazoles and aryl (pseudo)halides as coupling partners. researchgate.netacs.org
The reaction is notable for its broad scope concerning both the 2-aminothiazole (B372263) and the aryl halide components. acs.orgresearchgate.net A robustness test of the methodology demonstrated a high tolerance for various functional groups, which is a critical feature for the synthesis of complex molecules and chemical libraries. researchgate.netthieme-connect.com The reaction proceeds by the palladium-catalyzed ring-opening of the 2-aminothiazole, followed by arylation and subsequent cyclization to form the this compound core. thieme-connect.com
Research has shown that this cascade reaction can be performed on a 10 mmol scale, highlighting its potential for practical applications. thieme-connect.com However, visual kinetic analysis has suggested that in some cases, the this compound product may inhibit catalyst turnover, leading to lower yields for certain substrates. researchgate.netthieme-connect.comresearchgate.net
| Starting Material (2-Aminothiazole Derivative) | Aryl Halide | Product | Yield |
|---|---|---|---|
| Derivative of Mirabegron | Iodobenzene | N-(4-(2-((2-hydroxyphenethyl)amino)ethyl)phenyl)-2-amino-5-phenylpyrimidin-4(1H)-one | 51% |
| 2-amino-5-phenylthiazol-4(1H)-one | 1-iodo-3-(trifluoromethyl)benzene | 2-amino-5-phenyl-6-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one | 70% |
| 2-aminothiazol-4(1H)-one | Iodobenzene | 2-amino-5-phenylpyrimidin-4(1H)-one | 64% |
The Biginelli reaction, a classic multicomponent condensation, has been adapted to create this compound scaffolds under biocompatible conditions, a crucial development for DNA-Encoded Library (DEL) technology. acs.orgbeilstein-journals.orgmdpi.com DEL technology is a powerful tool in drug discovery for identifying small molecules with potential biological activity from vast chemical libraries. researchgate.net A key challenge in this field is the development of chemical reactions that are compatible with the DNA tags used to encode the library members. researchgate.net
Researchers have successfully developed a DNA-compatible Biginelli-like reaction to construct this compound scaffolds for the first time in the field of DNA-compatible organic synthesis. acs.orgresearchgate.netnih.gov This one-pot reaction involves the condensation of DNA-conjugated guanidines, aldehydes, and methyl cyanoacetate (B8463686) to produce this compound derivatives. acs.orgresearchgate.netnih.gov The process begins with the guanidination of a DNA-conjugated amine, which then reacts with the other components to form the this compound ring. acs.org
This method is highly valuable as it operates under mild conditions and demonstrates compatibility with a variety of substrates, including bifunctional ones. acs.org By enabling the synthesis of novel cyano-modified this compound scaffolds directly on a DNA tag, this reaction significantly expands the chemical space available for DEL synthesis, thereby enriching the diversity of libraries for drug discovery. acs.orgresearchgate.net
| Component Type | Specific Reactant | Role in Reaction |
|---|---|---|
| Amine Source | DNA-conjugated amines | Backbone for guanidination and DNA-tagging. |
| Guanidinylating Agent | Not specified in abstracts | Converts the amine to a guanidine. |
| Aldehyde | Various aldehydes | Provides one of the carbon atoms for the pyrimidine (B1678525) ring. |
| Active Methylene Compound | Methyl cyanoacetate | Provides the remaining atoms for the heterocyclic ring. |
Palladium-Catalyzed Cascade Reactions
Derivatization Strategies for this compound Analogues
Derivatization is a fundamental strategy in chemical synthesis and analysis used to modify a molecule to enhance its properties or enable further reactions. For this compound analogues, derivatization can be employed to create a library of related compounds with diverse functionalities or to improve their analytical detection. researchgate.netmdpi.com This can involve modifying existing functional groups or introducing new ones.
Chemical derivatization strategies are critical for improving the sensitivity and selectivity of analytical methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov For instance, the derivatization of cytosine-related compounds, such as 5-formyl-2'-deoxycytidine (5-fodC) and 5-carboxyl-2'-deoxycytidine (B13858545) (5-cadC), with Girard's reagents has been shown to increase detection sensitivities by 52 to 260-fold. nih.gov Such strategies could be adapted for the analysis of this compound analogues, especially when they are present in trace amounts in complex biological matrices. researchgate.net
In the context of synthesis, derivatization allows for the exploration of structure-activity relationships. For N-glycans, various derivatization methods like permethylation or labeling with reagents such as RapiFluor-MS (RFMS) are used to enhance ionization efficiency and structural stability for MS analysis. nih.gov Analogous approaches could be envisioned for this compound. For example, the amino group or the ring nitrogens of the this compound scaffold could be targeted for derivatization to introduce a wide range of substituents, thereby creating a library of analogues. These modifications can alter the molecule's hydrophobicity, charge, and fragmentation behavior, which is useful for both analytical purposes and for modulating biological activity. researchgate.net
Emerging Research Directions and Future Prospects
Isocytosine (B10225) in Advanced Materials Science and Nanotechnology
The field of materials science is continuously seeking novel molecules to build complex and functional nanostructures. alliedacademies.orgresearchopenworld.com this compound, with its specific hydrogen bonding sites, has emerged as a valuable building block in the bottom-up fabrication of nanomaterials. researchgate.netnih.gov
Design of Nanostructured Materials via Self-Assembly
Molecular self-assembly is a powerful strategy for creating highly ordered nanostructured materials from individual molecular components. researchgate.netunibo.it The process relies on non-covalent interactions, such as hydrogen bonding, to spontaneously organize molecules into well-defined architectures. nih.govunibo.it this compound's distinct arrangement of hydrogen bond donors and acceptors allows for the programmed assembly of supramolecular structures. rsc.org
Researchers have successfully demonstrated the self-assembly of this compound derivatives on surfaces like graphite (B72142), forming a variety of polygonal architectures, including trimers, tetramers, pentamers, and hexamers. rsc.orgtu-dresden.de These structures are stabilized by specific hydrogen bonding motifs between the this compound moieties of adjacent molecules. rsc.org Scanning tunneling microscopy has been instrumental in visualizing these self-assembled nanostructures at the solid/liquid interface, providing insights into their formation and stability. rsc.orgtu-dresden.de Theoretical calculations, such as density functional theory, have further elucidated the thermodynamics of this self-assembly process, detailing the energy contributions from both molecular interactions and surface adsorption. rsc.orgtu-dresden.de
The ability to control the self-assembly of this compound-based molecules opens up possibilities for creating functional surfaces and interfaces with precisely positioned molecular components. researchgate.netrsc.org This control is a crucial step toward the fabrication of sophisticated nanodevices with tailored properties. unibo.it
Applications in Molecular Electronics and Devices
The unique electronic properties of DNA and its components have spurred interest in their use for nanoelectronic devices. researchgate.net this compound, as an unnatural nucleobase, offers an expanded toolkit for the development of molecular electronics. wikipedia.orggoogle.com Its incorporation into synthetic DNA or other molecular frameworks can influence the electronic characteristics of the resulting nanostructures.
The precise organization of molecules achievable through this compound-driven self-assembly is fundamental to creating functional molecular electronic devices. rsc.org By arranging photoactive or redox-active units in a controlled manner, it is possible to engineer materials with specific electronic or optoelectronic properties. researchgate.net Research in this area is exploring how the integration of this compound into molecular wires and other nanoscale circuits could lead to novel electronic components. While still in the exploratory phase, the potential for this compound in creating advanced molecular electronic systems is a promising area of future research.
Therapeutic and Biomedical Research Applications
Beyond materials science, this compound and its derivatives are showing significant promise in various therapeutic and biomedical research areas. mtoz-biolabs.comrcsb.org Its structural similarity to natural pyrimidines allows it to interact with biological systems in unique ways, opening avenues for new treatment strategies and diagnostic tools. mtoz-biolabs.com
This compound in Gene-Directed Enzyme Prodrug Therapy (GDEPT)
Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a targeted cancer treatment strategy that aims to selectively kill cancer cells while minimizing damage to healthy tissues. wwu.eduresearchgate.netnih.gov The approach involves delivering a gene encoding a non-human enzyme to tumor cells. wwu.edunih.gov This enzyme can then convert a non-toxic prodrug, administered systemically, into a potent cytotoxic drug specifically within the cancer cells. wwu.eduresearchgate.net
This compound and its derivatives play a key role in a promising GDEPT system. rcsb.orgwwu.edu Specifically, the non-natural nucleobase 5-fluorothis compound (5-FIC) serves as the prodrug. rcsb.orgwwu.edu This compound is relatively non-toxic on its own. However, when it encounters an enzyme called this compound deaminase (ICD), it is converted into the potent anticancer drug 5-fluorouracil (B62378) (5-FU). rcsb.orgwwu.edu
The gene for ICD, which is not naturally present in human cells, is delivered to the tumor. wwu.edu Consequently, only the tumor cells expressing ICD can activate the 5-FIC prodrug, leading to localized production of the toxic 5-FU and subsequent cancer cell death. wwu.eduwwu.edu This targeted approach is expected to reduce the systemic side effects often associated with conventional chemotherapy using 5-FU. wwu.edu Researchers are actively studying the structural and kinetic properties of various this compound deaminases to optimize this therapeutic system for clinical applications. rcsb.orgwwu.edu
This compound Derivatives in Drug Discovery and Design
The this compound scaffold has proven to be a valuable starting point for the design and discovery of new therapeutic agents. nih.govnih.gov Its ability to form key interactions, such as hydrogen bonds and pi-stacking, within the active sites of enzymes makes it an attractive template for developing enzyme inhibitors. nih.gov
One notable area of success is in the development of xanthine (B1682287) oxidase inhibitors. nih.govnih.govresearchgate.net Xanthine oxidase is an enzyme involved in the production of uric acid, and its overactivity can lead to conditions like gout. nih.govresearchgate.net Through virtual screening and subsequent chemical synthesis, researchers have identified this compound derivatives that effectively inhibit this enzyme. nih.gov Structure-activity relationship (SAR) studies have guided the optimization of these compounds, leading to a significant improvement in their inhibitory potency. nih.gov These this compound-based inhibitors have shown efficacy in animal models of hyperuricemia, highlighting their potential for further development as drugs. nih.gov
The fragment-based drug discovery (FBDD) approach has also been applied to this compound derivatives. researchgate.net This strategy involves identifying small molecular fragments that bind to a biological target and then growing or merging them to create more potent lead compounds. researchgate.netresearchoutreach.org This rational design approach, which can be guided by computational modeling, has been used to develop this compound-based inhibitors for targets such as BACE1, an enzyme implicated in Alzheimer's disease. researchgate.net
Understanding Nucleic Acid Modifications for Personalized Medicine
The study of nucleic acid modifications is a rapidly growing field with significant implications for personalized medicine. mdpi.comfrontiersin.orgnumberanalytics.com These modifications, which include the well-known 5-methylcytosine, act as a layer of epigenetic information that regulates gene expression without altering the underlying DNA sequence. frontiersin.orgtandfonline.com Understanding the patterns of these modifications can provide valuable biomarkers for disease diagnosis, prognosis, and monitoring treatment response. frontiersin.org
While this compound itself is not a common natural modification, its use in synthetic nucleic acids and the study of its interactions provide valuable insights into the principles of molecular recognition in DNA and RNA. wikipedia.orgmtoz-biolabs.com The development of analytical techniques to detect and quantify modified nucleobases is crucial for advancing personalized medicine. tandfonline.com Research into this compound and its interactions contributes to the broader understanding of nucleobase structure and function, which is fundamental to interpreting the complex landscape of the epitranscriptome and its role in health and disease. mtoz-biolabs.commdpi.com The ability to synthesize and incorporate this compound into nucleic acid probes could also lead to new tools for detecting specific nucleic acid sequences or modifications.
Fundamental Theoretical Advancements
Refined Computational Models for Tautomerism and Proton Transfer
The study of this compound's tautomerism and the associated proton transfer dynamics has been significantly advanced through the use of sophisticated computational models. These theoretical approaches allow for a detailed understanding of the energetic landscapes and reaction pathways that are often difficult to probe experimentally.
Quantum-chemical methods, particularly Density Functional Theory (DFT) and high-level ab initio calculations like the Coupled Cluster (CC2) method, have been instrumental. dergipark.org.trmdpi.comresearchgate.net These models are used to calculate the relative stabilities of this compound's different tautomeric forms, such as the keto and enol forms. researchgate.netrsc.org For instance, theoretical investigations have been performed to explain experimental observations of this compound's tautomerization upon UV irradiation. researchgate.net It has been shown that the amino-oxo tautomer of this compound can tautomerize to the amino-hydroxy form, a process that can be elucidated by computational models. researchgate.net
The influence of the environment, particularly the role of water, is a critical factor in these calculations. The Polarizable Continuum Model (PCM) is often employed to simulate the effects of a solvent environment on tautomeric equilibrium. dergipark.org.trresearchgate.net Studies have modeled the explicit interaction of this compound with water molecules to understand water-assisted proton transfer mechanisms. dergipark.org.tr These calculations can identify the transition states of intermolecular proton transfer, characterized by an imaginary frequency that describes the motion of the hydrogen atom between donor and acceptor sites. dergipark.org.tr
Furthermore, advanced simulation techniques like Path Integral Molecular Dynamics (PIMD) have been used to study nuclear quantum effects (NQEs), such as proton tunneling, in systems analogous to this compound base pairs. rsc.org While direct inter-base proton transfer reactions were not observed in one study of an this compound dimer, the research demonstrated that comparing experimental NMR isotope shifts with PIMD simulations is a powerful tool for evaluating the accuracy of computational methods for modeling quantum effects. rsc.org These refined models consider not just the static energy of different tautomers but also the dynamic processes of proton transfer, providing a more complete picture of this compound's behavior. rsc.orgarxiv.org
| Computational Method | Application in this compound Research | Key Findings |
| Density Functional Theory (DFT) | Calculating relative tautomer stabilities, modeling solvent effects (with PCM), studying proton transfer pathways. mdpi.comresearchgate.netresearchgate.net | Provides insights into electronic effects on tautomer stability and helps interpret experimental data on tautomerization. researchgate.net |
| Coupled Cluster (CC2) | Investigating photostability and excited-state tautomerization. dergipark.org.trresearchgate.net | Explains the mechanism of photo-induced tautomerism from the amino-oxo to the amino-hydroxy form. researchgate.net |
| Path Integral Molecular Dynamics (PIMD) | Studying nuclear quantum effects (NQEs) like proton tunneling in this compound dimers. rsc.org | Allows for the comparison of calculated and experimental NMR isotope shifts to validate computational models for quantum effects. rsc.org |
| Intrinsic Reaction Coordinate (IRC) | Following the reaction path of excited-state proton transfer. researchgate.net | Helps to clarify the mechanism of tautomeric conversion following UV irradiation. researchgate.net |
Computational Investigations of Excited State Dynamics and Photorelaxation
The photostability of nucleobases is a crucial property for the integrity of genetic material, and computational chemistry provides powerful tools to investigate the ultrafast processes that occur after UV light absorption. For this compound, computational studies have been essential in mapping its excited-state dynamics and photorelaxation pathways.
A key method used in these investigations is the algebraic diagrammatic construction to the second order [ADC(2)], often combined with on-the-fly surface-hopping nonadiabatic molecular dynamics simulations. rsc.orgresearchgate.netacs.org These simulations track the movement of the molecule on its excited-state potential energy surfaces, revealing how it dissipates the absorbed energy and returns to the electronic ground state.
Studies on the two most abundant tautomers of this compound in the gas phase, the keto and enol forms, have shown that both undergo efficient radiationless deactivation. rsc.org The calculated time constants for this deactivation are in the femtosecond range, specifically τ(keto) = 182 fs and τ(enol) = 533 fs. rsc.org The dominant photorelaxation pathways differ for each tautomer: the enol form relaxes primarily via ring-puckering on the ππ* surface, while the keto form involves C=O stretching and N-H tilting on the nπ* surface. rsc.org These findings suggest that this compound is relatively photostable in the gas phase, similar to canonical nucleobases. rsc.org
Furthermore, the solvent environment plays a critical role in modulating the photorelaxation dynamics. researchgate.net Studies combining spectroscopy with DFT and time-dependent DFT calculations have provided evidence for a highly efficient nonradiative decay mechanism in solution, which is distinct from the processes observed in the gas phase due to the different tautomeric forms involved. researchgate.net
| Tautomer/Condition | Computational Method | Deactivation Pathway | Lifetime |
| Keto (gas phase) | ADC(2) | C=O stretching/N–H tilting (nπ* surface) | 182 fs rsc.org |
| Enol (gas phase) | ADC(2) | Ring-puckering (ππ* surface) | 533 fs rsc.org |
| Keto (gas phase) | SA-CASSCF | N/A | ~1000 fs researchgate.net |
| In Solution | TD-DFT | Internal conversion from the ππ* state | Sub-picoseconds to picoseconds researchgate.net |
Exploration of this compound in Non-Canonical Biological Roles
Distinction from Canonical Nucleobases in Genetic Code Evolution
While this compound can form a stable base pair with isoguanine (B23775), mimicking the Watson-Crick G-C pair, it is not a component of the standard genetic alphabet. wikipedia.orgacs.org Research into the origins of the genetic code seeks to understand the selection pressures that led to the five canonical bases (adenine, guanine (B1146940), cytosine, thymine (B56734), and uracil). wikipedia.orgnih.govwikipedia.org The exclusion of alternatives like this compound provides valuable clues about the evolutionary criteria for a successful genetic system.
One of the primary reasons proposed for the discrimination against this compound and its partner isoguanine during the evolution of the genetic code is their insufficient tautomeric stability. researchgate.net Unlike the canonical bases, which exist predominantly in one tautomeric form in physiological conditions, this compound and isoguanine have a greater tendency to exist as a mixture of tautomers. researchgate.netnih.gov For example, isoguanine exists as its enol tautomer in significant amounts (~10%) in water, which has a hydrogen-bonding pattern complementary to uracil (B121893) or thymine instead of this compound. researchgate.netnih.gov This "tautomeric ambiguity" would lead to errors in replication and information transfer, a critical flaw for a primordial informational polymer. nih.gov
The photostability of nucleobases is another critical factor for early life, which likely evolved under significant UV radiation. While computational studies show that this compound possesses efficient deactivation channels, its photochemistry, particularly its tendency to tautomerize upon irradiation, differs from the highly photostable canonical bases like cytosine. researchgate.netrsc.orgtubitak.gov.tr This difference in photochemical behavior could have been a negative selection factor. researchgate.net
The exploration of "expanded genetic alphabets" with additional base pairs like this compound-isoguanine is an active area of synthetic biology. wikipedia.orgfrontiersin.org These studies, while not focused on evolution, underscore the precise chemical properties required for a base to function within a replicable and translatable genetic system, highlighting by contrast why this compound may have been excluded by natural selection. frontiersin.orgnih.gov
Potential Functions in Nucleic Acid Metabolism
Although not a part of the central genetic machinery, this compound and its derivatives may have roles in other biological or prebiotic processes. wikipedia.orgnih.govbritannica.com For instance, studies on the prebiotic synthesis of nucleic acid components have shown that this compound can be formed from simple precursors like formamide (B127407) in the presence of minerals, suggesting it could have been available on the primitive Earth. researchgate.net
There is evidence suggesting a role for the this compound analogue, isoguanine, and its derivatives in nucleic acid metabolism. rsc.org While early studies indicated that isoguanine was not a precursor for nucleoside biosynthesis in mice or a purine (B94841) source for Lactobacillus casei, later work using radiolabeled crotonoside (B1669630) (an isoguanosine (B3425122) derivative) in Escherichia coli indicated that isoguanine derivatives do play a role in nucleic acid metabolism. rsc.org
More directly, the existence of enzymes that specifically act on this compound points to a potential metabolic function. An this compound-specific deaminase, VCZ, has been identified that catalyzes the conversion of this compound to uracil. researchgate.net The presence of such an enzyme suggests that organisms may need to process this compound, either from an environmental source or as a byproduct of other metabolic pathways. This enzyme system has also been explored for therapeutic applications, specifically in gene-directed enzyme-prodrug therapy (GDEPT), where the enzyme converts a non-toxic prodrug like 5-fluorothis compound into a toxic anti-cancer agent (5-fluorouracil). researchgate.net This application, while modern, relies on the enzyme's inherent and specific metabolic activity on an this compound substrate.
Q & A
Q. What are the key considerations for synthesizing and characterizing isocytosine in laboratory settings?
this compound (C₄H₅N₃O) synthesis requires precise control of reaction conditions to avoid byproducts. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., H and N) to confirm tautomeric forms, as recrystallization solvents like H₂O or D₂O can influence protonation states . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are recommended for purity assessment (>99%) . Safety protocols must address hazards such as acute toxicity (H302) and eye irritation (H319), requiring personal protective equipment (PPE) during handling .
Q. How can researchers ensure experimental reproducibility when studying this compound's physicochemical properties?
Reproducibility hinges on documenting solvent systems, temperature, and crystallization methods, as these factors affect tautomerism and spectral outcomes . For example, N CP-MAS NMR spectra vary between H₂O- and D₂O-recrystallized samples, necessitating explicit reporting of experimental conditions . Adhere to guidelines for detailed method sections, including instrument calibration and raw data accessibility .
Q. What safety protocols are critical for handling this compound in laboratory environments?
this compound requires storage in tightly sealed containers to prevent moisture absorption and degradation. PPE (gloves, goggles) is mandatory due to its acute oral toxicity (LD50: 300 mg/kg) and eye irritation risks . Avoid inhalation of dust and use mechanical collection tools for spills. Emergency procedures should include immediate decontamination and medical consultation for exposure .
Advanced Research Questions
Q. How does this compound's tautomerism impact its biological activity, and what methodologies resolve these structural ambiguities?
this compound exists in keto-enol and amino-imino tautomeric forms, influencing interactions with enzymes like deaminases. Solid-state NMR and X-ray crystallography are essential for identifying dominant tautomers under specific conditions (e.g., pH, solvent) . Computational modeling (DFT or MD simulations) can predict tautomer stability, guiding hypotheses for in vitro enzymatic assays .
Q. What experimental designs are optimal for investigating this compound's role in cancer gene therapy?
Studies using this compound deaminases (e.g., RK9 proteins) paired with prodrugs like 5-fluorothis compound (5-FIC) require:
- In vitro activity assays : Measure enzyme kinetics (Km, Vmax) using recombinant proteins and HPLC-based metabolite quantification .
- Cell-based models : Validate cytotoxicity in cancer cell lines (e.g., HeLa) with controlled 5-FIC dosing and comparative analysis against traditional therapies .
- PICOT framework : Structure research questions around Population (cancer cells), Intervention (enzyme-prodrug system), Comparison (existing therapies), Outcome (tumor suppression), and Time (acute vs. chronic exposure) .
Q. How do photodynamic properties of this compound inform prebiotic chemistry hypotheses, and what techniques elucidate these behaviors?
this compound's excited-state dynamics, studied via resonant two-photon ionization (R2PI) and pump-probe spectroscopy, reveal ultrafast non-radiative decay pathways. These methods identify tautomer-specific photostability, critical for evaluating its potential in prebiotic nucleotide scenarios . Cross-disciplinary approaches combining laser spectroscopy, isotopic labeling, and quantum mechanical calculations are recommended .
Q. What strategies address contradictions in this compound's metabolic enzyme interactions across studies?
Discrepancies in enzyme-substrate affinity (e.g., RK9DPA vs. RK9NH activity) may arise from assay conditions (pH, cofactors) or protein purification methods. Mitigate these by:
- Standardizing buffer systems (e.g., Tris-HCl at pH 7.4) .
- Including negative controls (e.g., heat-inactivated enzymes) .
- Performing phylogenetic analysis to identify enzyme homologs with conserved active sites .
Methodological Frameworks
How can the PICOT framework refine research questions on this compound's therapeutic applications?
Example PICOT question: "In colorectal cancer cells (P), does this compound deaminase-mediated activation of 5-FIC (I) compared to 5-fluorouracil (C) reduce tumor viability (O) within 72 hours (T)?" This structure ensures clarity, specificity, and alignment with experimental endpoints .
Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?
Use nonlinear regression models (e.g., Hill equation) to calculate IC50 values. Pair with ANOVA for multi-group comparisons (e.g., varying enzyme concentrations) and survival analysis (Kaplan-Meier curves) for in vivo studies . Open-source tools like R or Python’s SciPy enhance reproducibility .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on this compound's enzymatic degradation pathways?
- Replicate studies : Use identical enzyme sources (e.g., recombinantly expressed RK9NH) and substrate concentrations .
- Cross-validate with orthogonal techniques : Compare HPLC results with UV-Vis spectroscopy or radiometric assays .
- Meta-analysis : Systematically review literature to identify methodological outliers or consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
